molecular formula C12H11FN2O4 B13478975 5-(2,4-Dioxohexahydropyrimidin-1-yl)-4-fluoro-2-methyl-benzoic acid

5-(2,4-Dioxohexahydropyrimidin-1-yl)-4-fluoro-2-methyl-benzoic acid

Cat. No.: B13478975
M. Wt: 266.22 g/mol
InChI Key: KSEFRPRMIXODJL-UHFFFAOYSA-N
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Description

5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-2-methylbenzoic acid: is an organic compound belonging to the family of benzoic acid derivatives. This compound features a unique diazepanone ring fused to a benzoic acid moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-2-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzamide with dimethyl malonate, p-anisidine, and p-nitrobenzaldehyde under reflux conditions in ethanol. This reaction proceeds through a one-pot, four-component mechanism, yielding the desired compound with a moderate yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-2-methylbenzoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methylbenzoic acid
  • 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methoxybenzoic acid
  • 4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzoic acid

Uniqueness

5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-2-methylbenzoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H11FN2O4

Molecular Weight

266.22 g/mol

IUPAC Name

5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-2-methylbenzoic acid

InChI

InChI=1S/C12H11FN2O4/c1-6-4-8(13)9(5-7(6)11(17)18)15-3-2-10(16)14-12(15)19/h4-5H,2-3H2,1H3,(H,17,18)(H,14,16,19)

InChI Key

KSEFRPRMIXODJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)N2CCC(=O)NC2=O)F

Origin of Product

United States

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